molecular formula C17H21N3O6 B13765171 Barbituric acid, 5-ethyl-1-(2-hydroxy-3-methoxypropyl)-5-phenyl-, carbamate (ester) CAS No. 64038-13-7

Barbituric acid, 5-ethyl-1-(2-hydroxy-3-methoxypropyl)-5-phenyl-, carbamate (ester)

Cat. No.: B13765171
CAS No.: 64038-13-7
M. Wt: 363.4 g/mol
InChI Key: MQQPFLVCCBPWTI-UHFFFAOYSA-N
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Description

Barbituric acid, 5-ethyl-1-(2-hydroxy-3-methoxypropyl)-5-phenyl-, carbamate (ester) is a synthetic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties and have been used in medicine for various purposes, including anesthesia and the treatment of epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For this specific compound, the synthesis might involve the following steps:

    Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.

    Alkylation: The barbituric acid is then alkylated with ethyl iodide to introduce the ethyl group.

    Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Carbamate Formation: Finally, the carbamate ester is formed by reacting the compound with an appropriate isocyanate.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale batch reactions under controlled conditions. The reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various carbamate derivatives.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of other barbiturate derivatives. It is also studied for its reactivity and stability under different conditions.

Biology

In biological research, barbiturates are used to study the effects of sedative and hypnotic agents on the central nervous system.

Medicine

Barbiturates have been used in the treatment of epilepsy, anesthesia, and as sedatives

Industry

In the pharmaceutical industry, barbiturates are used in the formulation of various drugs. The compound may also be used in the synthesis of other pharmacologically active agents.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.

    Secobarbital: Another barbiturate used for its hypnotic effects.

    Thiopental: A barbiturate used as an anesthetic agent.

Uniqueness

The unique combination of the ethyl, hydroxypropyl, and phenyl groups in this compound may confer distinct pharmacological properties compared to other barbiturates. Its specific structure may result in different binding affinities and effects on the GABA receptor.

Properties

64038-13-7

Molecular Formula

C17H21N3O6

Molecular Weight

363.4 g/mol

IUPAC Name

[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-methoxypropan-2-yl] carbamate

InChI

InChI=1S/C17H21N3O6/c1-3-17(11-7-5-4-6-8-11)13(21)19-16(24)20(14(17)22)9-12(10-25-2)26-15(18)23/h4-8,12H,3,9-10H2,1-2H3,(H2,18,23)(H,19,21,24)

InChI Key

MQQPFLVCCBPWTI-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC(COC)OC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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